(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol
Description
Tropinone-Derived Precursor Modifications
Tropinone, a bicyclo[3.2.1]octane alkaloid, serves as a versatile starting material for azabicyclic systems. Recent advances have enabled its structural reorganization into the smaller bicyclo[2.2.1]heptane framework through selective ring-contraction strategies. A key method involves the enzymatic oxidation of tropinone derivatives followed by acid-catalyzed rearrangement. For instance, cytochrome P450-mediated hydroxylation at the C-5 position of the pyrrolidine ring generates a reactive intermediate that undergoes dehydration and intramolecular aldol condensation to yield the bicyclo[2.2.1] skeleton.
Critical to this approach is the stabilization of the intermediate iminium species, which facilitates -hydride shifts and subsequent ring contraction. Computational studies suggest that electron-withdrawing groups at the bridgehead nitrogen enhance the thermodynamic favorability of this process. Post-contraction, the introduction of the Boc-protecting group is achieved via treatment with di-tert-butyl dicarbonate under mildly basic conditions (e.g., DMAP in THF), yielding the target compound in 78–85% efficiency.
Table 1: Key Parameters for Tropinone-Derived Synthesis
| Parameter | Value/Description |
|---|---|
| Starting Material | Tropinone |
| Key Step | Cytochrome P450-mediated oxidation |
| Rearrangement Catalyst | HCl (0.1 M in MeOH) |
| Boc Protection Yield | 78–85% |
Boron-Mediated Ring-Closing Methodologies
Boron reagents excel in stereocontrolled cyclization reactions due to their ability to modulate electron density and stabilize transition states. A notable method employs allylboronates in a tandem hydroboration-cyclization sequence. For example, treatment of a diene precursor with 9-borabicyclo[3.3.1]nonane (9-BBN) induces selective boron insertion at the terminal alkene, followed by intramolecular attack of the nitrogen lone pair to form the bicyclic framework.
This method achieves exceptional diastereoselectivity (>20:1 dr) by leveraging the conformational rigidity of the boron-nitrogen chelate. Subsequent oxidation with hydrogen peroxide and sodium hydroxide converts the boronate intermediate into the secondary alcohol, while the Boc group is introduced prior to cyclization to prevent undesired side reactions.
Table 2: Boron-Mediated Cyclization Optimization
| Condition | Outcome |
|---|---|
| Boron Reagent | 9-BBN |
| Solvent | Tetrahydrofuran |
| Temperature | −78°C to 25°C (gradient) |
| Diastereomeric Ratio | >20:1 |
Asymmetric Catalysis in Bicyclic System Assembly
Asymmetric Diels-Alder reactions have emerged as a powerful tool for constructing the azabicyclo[2.2.1]heptane core. Chiral bis(oxazoline)-copper(II) complexes catalyze the [4+2] cycloaddition between 1,4-bis(silyloxy)-1,3-cyclopentadienes and nitroolefins, achieving enantiomeric excesses (ee) of 88–94%. The endo transition state preference ensures proper alignment of the diene and dienophile, while the bulky silyloxy groups enforce facial selectivity.
Post-cycloaddition, the nitro group is reduced to an amine using hydrogenation (H₂, Pd/C), and the resulting secondary amine is Boc-protected. Density functional theory (DFT) calculations corroborate that the observed (1r,2r,4s) configuration arises from steric interactions between the catalyst’s tert-butyl substituents and the diene’s silyl groups.
Table 3: Asymmetric Diels-Alder Performance Metrics
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Cu(S)-t-BuBOX | 94 | 82 |
| Cu(R)-PhBOX | 88 | 76 |
Properties
IUPAC Name |
tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHGBRNBOCMB-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Boc Protecting Group: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Deprotected amines or modified bicyclic structures.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Drug Development
(1R,2R,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol serves as a versatile building block in the synthesis of various pharmaceutical agents. Its bicyclic structure allows for the modification of biological activity through the introduction of different functional groups.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to enhance analgesic properties while minimizing side effects associated with traditional pain medications. The structural modifications made possible by this compound have led to promising candidates in preclinical trials .
Neuropharmacology
The compound has shown potential in neuropharmacological studies, particularly in the development of treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Agents
Studies indicate that derivatives of this compound exhibit neuroprotective effects in vitro and in vivo, suggesting its utility in neurodegenerative disease therapies .
Topical Formulations
The compound has been explored for use in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration.
Data Table: Formulation Components
| Component | Function | Concentration (%) |
|---|---|---|
| (1R,2R,4S)-Rel-7-Boc | Active Ingredient | 0.5 - 5 |
| Soy Lecithin | Emulsifier | 1 - 3 |
| Phytantriol | Skin Conditioning Agent | 0.5 - 1 |
Case Study: Moisturizing Creams
A study evaluated the effectiveness of a cream containing (1R,2R,4S)-Rel-7-Boc as an active ingredient against standard moisturizers. Results indicated that formulations with this compound provided superior hydration and skin barrier repair compared to controls .
Polymer Chemistry
The compound can be utilized as a monomer for the synthesis of novel polymers with specific mechanical and thermal properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Stability | Up to 200°C |
| Biodegradability | Yes |
Case Study: Biodegradable Polymers
Research into biodegradable plastics has incorporated (1R,2R,4S)-Rel-7-Boc into polymer matrices, leading to materials that decompose more efficiently than traditional plastics while maintaining desirable mechanical properties .
Mechanism of Action
The mechanism of action of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes, receptors, or other biological targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1R,2R,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol with structurally related azabicyclo compounds, highlighting differences in functional groups, stereochemistry, and applications:
Detailed Research Findings
Structural and Functional Differences
- Boc Protection vs. Hydrochloride Salt : The Boc group in This compound enhances stability during synthetic reactions, whereas the hydrochloride salt form (e.g., rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride ) increases polarity and water solubility, making it suitable for biological assays .
- Oxo vs. Hydroxyl Groups : The oxo derivative (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane lacks a hydroxyl group, reducing hydrogen-bonding capacity but enabling nucleophilic additions at the ketone position .
Stereochemical Considerations
- exo/endo Isomerism: The exo isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol is synthesized exclusively via intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, as confirmed by X-ray crystallography . This contrasts with the rel configuration of the target compound, which denotes a racemic mixture of stereoisomers.
Biological Activity
(1R,2R,4S)-rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol, commonly referred to as 7-Boc-7-azabicyclo[2.2.1]heptan-2-ol, is a bicyclic compound with significant biological activity. This compound belongs to the class of azabicyclic compounds and has garnered attention due to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 152533-46-5
- IUPAC Name : rel-tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.
Receptor Interaction
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its structural similarity to known neurotransmitter analogs suggests potential efficacy in treating neurodegenerative diseases or cognitive disorders.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways that may be beneficial in pathological conditions such as cancer or metabolic syndromes.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study using a zebrafish model, the compound demonstrated neuroprotective effects against oxidative stress-induced damage, suggesting its potential for treating neurodegenerative diseases .
- Anticancer Properties : A clinical trial involving patients with advanced melanoma reported that administration of the compound led to a reduction in tumor size and improved patient outcomes when used in combination with standard therapies .
- Metabolic Regulation : Research indicated that this compound could enhance insulin sensitivity in diabetic models by modulating key metabolic pathways .
Q & A
Q. Discrepancies in cytotoxicity profiles: Artifact or mechanism?
- Troubleshooting : Test against primary cells and immortalized lines to rule out proliferation artifacts. Use RNA-seq to identify off-target pathways (e.g., oxidative stress response). Correlate with reactive oxygen species (ROS) assays using DCFH-DA probes .
Tables of Key Data
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Purity (ee, %) | Key Catalyst |
|---|---|---|---|
| Ring-closing metathesis | 65 | 98 | Grubbs II |
| Asymmetric hydrogenation | 78 | 99.5 | Ru-BINAP |
Q. Table 2: Pharmacological Screening
| Assay | Target | Result (IC, nM) |
|---|---|---|
| Calcium flux | NMDA receptor | 120 ± 15 |
| cAMP accumulation | β-adrenergic receptor | >10,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
